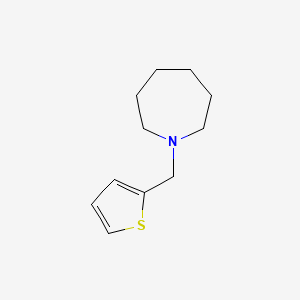

1-(thiophen-2-ylmethyl)azepane

Description

Chemical Scaffolds: Thiophene (B33073) and Azepane in Contemporary Research

Thiophene , a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. researchgate.netdntb.gov.ua Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity, sometimes with improved properties. nih.gov

Azepane , a seven-membered saturated heterocyclic amine, is another crucial building block in the development of pharmaceuticals. researchgate.netnih.gov The azepane ring is found in numerous natural products and synthetic drugs with diverse biological activities, including antiviral, anticancer, and antidiabetic properties. researchgate.net The conformational flexibility of the seven-membered ring allows for a wide range of spatial arrangements, which can be critical for binding to biological targets. researchgate.net More than 20 drugs containing the azepane moiety have been approved by the FDA. nih.gov

Overview of Research Trajectories Pertaining to 1-(thiophen-2-ylmethyl)azepane

While specific academic literature solely focused on 1-(thiophen-2-ylmethyl)azepane is limited, the research trajectories for such a compound can be inferred from studies on closely related molecules. The primary areas of investigation for thiophene-azepane derivatives include their potential as:

Central Nervous System (CNS) Agents: The structural similarity to known CNS-active compounds suggests that 1-(thiophen-2-ylmethyl)azepane could be a candidate for neurological disorders.

Antimicrobial Agents: Given the established antimicrobial properties of many thiophene derivatives, this is a logical avenue for exploration. nih.govnih.gov

Enzyme Inhibitors: The specific arrangement of the thiophene and azepane rings may allow for targeted inhibition of various enzymes implicated in disease.

A common synthetic route to produce N-substituted azepanes is through the alkylation of azepane with a suitable alkyl halide. In the case of 1-(thiophen-2-ylmethyl)azepane, this would likely involve the reaction of azepane with 2-(chloromethyl)thiophene. orgsyn.org Another plausible method is the reductive amination of thiophene-2-carboxaldehyde with azepane. wikipedia.org

Objectives and Scope of Academic Inquiry into 1-(thiophen-2-ylmethyl)azepane

The primary objectives for academic inquiry into 1-(thiophen-2-ylmethyl)azepane would be to:

Develop efficient and scalable synthetic routes to the compound and its derivatives.

Characterize its physicochemical properties , including its three-dimensional structure and conformational dynamics.

Conduct comprehensive biological screening to identify any pharmacological activities.

Perform structure-activity relationship (SAR) studies by synthesizing and testing a library of related compounds to optimize any identified biological activity.

The scope of such research would initially be exploratory, aiming to uncover any potential therapeutic value of this specific molecular scaffold.

Data Tables

Table 1: Properties of Constituent Scaffolds

| Scaffold | Chemical Formula | Molar Mass ( g/mol ) | Key Features in Medicinal Chemistry |

| Thiophene | C₄H₄S | 84.14 | Aromatic, bioisostere of benzene, diverse pharmacological activities. nih.gov |

| Azepane | C₆H₁₃N | 99.17 | Saturated heterocycle, conformational flexibility, present in numerous drugs. nih.govwikipedia.org |

Table 2: Potential Research Areas for 1-(thiophen-2-ylmethyl)azepane

| Research Area | Rationale |

| CNS Disorders | Structural similarities to known psychoactive compounds. |

| Infectious Diseases | Known antimicrobial activity of thiophene derivatives. nih.govnih.gov |

| Oncology | Anticancer properties reported for both thiophene and azepane derivatives. researchgate.net |

| Enzyme Inhibition | The scaffold may fit into the active sites of various enzymes. |

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-4-8-12(7-3-1)10-11-6-5-9-13-11/h5-6,9H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLZQDLIAPDHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiophen 2 Ylmethyl Azepane and Its Analogues

Retrosynthetic Strategies Applied to the 1-(thiophen-2-ylmethyl)azepane Core

Retrosynthetic analysis of 1-(thiophen-2-ylmethyl)azepane reveals several logical disconnections. The most apparent strategy involves disconnecting the C-N bond between the azepane nitrogen and the thiophene (B33073) methylene (B1212753) bridge. This leads to two primary precursors: azepane and a suitably activated thiophene-2-ylmethyl species, such as 2-(halomethyl)thiophene or thiophene-2-carboxaldehyde. This approach forms the basis of N-alkylation and reductive amination reactions.

A more complex retrosynthetic approach would involve the formation of the azepane ring itself as the key bond-forming step. This could proceed via various cyclization strategies, starting from an acyclic precursor already containing the thiophen-2-ylmethyl group. Such strategies might include intramolecular amination or cyclization of a suitably functionalized amino-alkene or amino-alkyne.

Established Synthetic Routes for 1-(thiophen-2-ylmethyl)azepane Construction

Several well-established synthetic methods are utilized for the construction of 1-(thiophen-2-ylmethyl)azepane and its constituent rings.

N-Alkylation Approaches for Azepane Functionalization

Direct N-alkylation of azepane with a reactive thiophene derivative is a straightforward approach. While specific examples for 1-(thiophen-2-ylmethyl)azepane are not extensively detailed in the provided results, the N-alkylation of related 2-aminothiophenes has been described as challenging under mild conditions. nih.gov However, methodologies using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed to facilitate this transformation under milder conditions. nih.gov This suggests that similar conditions could be applied to the N-alkylation of azepane with a 2-(halomethyl)thiophene.

Reductive Amination Protocols for Azepane Ring Assembly

Reductive amination represents a powerful and widely used method for forming C-N bonds. In the context of 1-(thiophen-2-ylmethyl)azepane synthesis, this would involve the reaction of azepane with thiophene-2-carboxaldehyde in the presence of a reducing agent. Thiophene-2-carboxaldehyde is a readily available starting material, often prepared from thiophene via the Vilsmeier reaction or chloromethylation followed by oxidation. wikipedia.orggoogle.com The reductive amination itself can be carried out using various reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. A study on the synthesis of thiophene-2-carbaldehyde (B41791) azine involved the reaction of thiophene-2-carboxaldehyde with hydrazine (B178648) hydrate, demonstrating the reactivity of the aldehyde group for imine formation, a key step in reductive amination. nih.gov Furthermore, chemoenzymatic methods using imine reductases have been employed for the asymmetric reductive amination to produce enantioenriched 2-aryl azepanes, highlighting the potential for stereoselective synthesis. nih.govacs.org

Table 1: Reagents for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent |

| Azepane | Thiophene-2-carboxaldehyde | Sodium borohydride |

| Azepane | Thiophene-2-carboxaldehyde | Sodium triacetoxyborohydride |

| Hydrazine hydrate | Thiophene-2-carboxaldehyde | Not applicable (forms azine) |

| Various amines | Various aldehydes/ketones | Imine reductases (biocatalytic) |

Direct and Indirect Azepane Cyclization Techniques

The synthesis of the azepane ring itself is a significant challenge in organic synthesis. nih.gov Various methods have been developed, ranging from classical cyclizations to modern catalytic approaches.

Ring-Closing Reactions: These are a common strategy for forming the seven-membered azepane ring. researchgate.net

Ring-Expansion Reactions: This approach involves the expansion of smaller rings, such as piperidines, to form the azepane skeleton. researchgate.net A notable example is the dearomative ring expansion of nitroarenes using blue light photochemistry, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.govmanchester.ac.uk

Aza-Prins Cyclization: This powerful method allows for the synthesis of tetrahydroazepines through the reaction of an amine, an aldehyde, and an alkene, mediated by a Lewis acid catalyst like iron(III) salts. nih.govacs.org

Tandem Amination/Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to functionalized azepines. nih.gov

Photolytic Rearrangements: Photolysis of azides, such as 6-azido-2,3-dihydrobenzo[b]thiophene, can lead to the formation of thieno[2,3-d]azepine derivatives. rsc.org

Table 2: Azepane Cyclization Methodologies

| Method | Key Features |

| Ring-Closing Reactions | Common strategy for azepane formation. researchgate.net |

| Ring-Expansion Reactions | Expands smaller rings to form azepanes. researchgate.net |

| Aza-Prins Cyclization | Forms C-N and C-C bonds in a single step. nih.govacs.org |

| Tandem Amination/Cyclization | Efficiently constructs functionalized azepines. nih.gov |

| Photolytic Rearrangements | Utilizes light to induce cyclization. rsc.org |

Strategies for Thiophene Moiety Introduction

The thiophene ring is a versatile building block in organic synthesis. numberanalytics.com Several methods are employed to construct and functionalize this heterocycle.

Classical Condensation Reactions: The Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide or Lawesson's reagent, is a traditional method for thiophene synthesis. nih.govderpharmachemica.comrroij.com The Gewald reaction is another classic method that produces 2-aminothiophenes from a carbonyl compound, an α-cyano ester, and elemental sulfur. nih.govrroij.comresearchgate.net Other named reactions for thiophene synthesis include the Fiesselmann and Hinsberg syntheses. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed reactions. Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl groups onto the thiophene ring, as demonstrated in the synthesis of 4-arylthiophene-2-carbaldehydes. nih.gov Copper-catalyzed reactions are also prevalent in thiophene synthesis. nih.gov For instance, copper(II)-catalyzed Michael addition followed by cyclization of 1,6-enynes with potassium sulfide (B99878) has been used to create arylated indeno[1,2-c]thiophenes. rsc.org

From Acyclic Precursors: Thiophene rings can be constructed from appropriately substituted open-chain precursors by introducing a sulfur atom. derpharmachemica.com For example, the reaction of substituted buta-1-enes with potassium sulfide can yield thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org

Innovative and Sustainable Synthetic Approaches for 1-(thiophen-2-ylmethyl)azepane

Recent research has focused on developing more sustainable and efficient synthetic methods.

Photochemical Synthesis: The use of light to drive chemical reactions offers a green alternative to traditional heating. A photochemical dearomative ring expansion of nitroarenes to form azepanes is a prime example of this approach. nih.govmanchester.ac.uk

Biocatalysis: The use of enzymes as catalysts provides high selectivity and mild reaction conditions. Chemoenzymatic methods, such as the use of imine reductases for asymmetric reductive amination, are gaining prominence in the synthesis of chiral azepane derivatives. nih.govacs.org

Catalyst-Free Reactions: The development of catalyst-free reactions is highly desirable for sustainable synthesis. One such method involves the one-pot synthesis of N-substituted azepines in polyethylene (B3416737) glycol (PEG), which is an inexpensive and recyclable medium. organic-chemistry.org

These innovative approaches offer promising avenues for the efficient and environmentally friendly synthesis of 1-(thiophen-2-ylmethyl)azepane and its analogues, paving the way for further exploration of their chemical and biological properties.

Catalytic Systems in the Synthesis of 1-(thiophen-2-ylmethyl)azepane

The cornerstone of the synthesis of 1-(thiophen-2-ylmethyl)azepane is the reduction of the C=N double bond of the intermediate iminium ion formed from thiophene-2-carbaldehyde and azepane. A variety of catalytic systems can be employed for this transformation, ranging from classical heterogeneous catalysts with molecular hydrogen to specialized hydride reagents and advanced biocatalytic options.

The most common approach is catalytic hydrogenation, utilizing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netfrontiersin.org These systems are effective for both the reduction of the iminium intermediate and can be adapted for the in-situ generation of the amine from a nitro precursor if needed. frontiersin.org An alternative involves the use of chemical hydrides as the reducing agent. Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reagent for reductive amination because it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the starting aldehyde. youtube.comyoutube.com Other systems, such as sodium borohydride (NaBH4) in the presence of nickel or palladium nanoparticles, have also been reported for similar transformations. frontiersin.org

For more specialized applications, particularly concerning the synthesis of chiral analogues, biocatalysis presents a powerful option. Amine dehydrogenases (AmDHs) can perform the reductive amination of aldehydes and ketones with high efficiency and stereoselectivity, offering a green alternative to traditional chemical catalysts. rsc.org Molybdenum-based catalysts, such as the Mo3S4 cluster or heterogeneous Pt-Mo systems, have also shown high activity in reductive amination reactions, sometimes under milder conditions than traditional noble-metal catalysts. frontiersin.orgrsc.org

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Heterogeneous Catalysts | ||||

| Pd/C or Pt/C | H₂ gas | 1-70 bar H₂, 25-100 °C | High atom economy, catalyst is recyclable, clean byproducts (H₂O). frontiersin.org | Requires pressure equipment, potential for over-reduction. |

| Nickel Nanoparticles | NaBH₄ | Mild (Room Temp) | Avoids high-pressure H₂, inexpensive. frontiersin.org | Stoichiometric borohydride waste, potential for metal leaching. |

| Au/TiO₂ | Formic Acid | Mild (80 °C) | Transfer hydrogenation avoids H₂ gas, can be done in water. frontiersin.org | Catalyst can be expensive, formic acid is corrosive. |

| Chemical Reagents | ||||

| Sodium Cyanoborohydride (NaBH₃CN) | (Acts as reagent) | Mildly acidic pH (4-5) | High chemoselectivity for iminium ion, mild conditions. youtube.comyoutube.com | Generates toxic cyanide and borate (B1201080) waste streams. |

| Biocatalysts | ||||

| Amine Dehydrogenases (AmDHs) | Formate (for cofactor recycling) | Aqueous buffer, near-ambient temp. | Extremely high stereoselectivity, green solvent (water), biodegradable. rsc.org | Limited substrate scope, enzyme stability can be an issue. |

Continuous Flow Synthesis of 1-(thiophen-2-ylmethyl)azepane

Adapting the synthesis of 1-(thiophen-2-ylmethyl)azepane to a continuous flow process offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Flow chemistry utilizes plug flow reactors (PFRs), such as packed-bed or coiled tube reactors, which provide superior heat and mass transfer compared to batch reactors. tue.nl

For the reductive amination step via catalytic hydrogenation, a packed-bed reactor filled with a heterogeneous catalyst like Pt/C or Pd/C is an ideal setup. mdpi.com A solution of thiophene-2-carbaldehyde and azepane in a suitable solvent would be pumped through the heated reactor along with a stream of hydrogen gas. This configuration allows for precise control over temperature, pressure, and residence time, maximizing conversion and minimizing byproduct formation. The continuous nature of the process mitigates the risks associated with handling large quantities of flammable hydrogen gas in a single batch. researchgate.net

A key challenge in multi-step flow syntheses can be the compatibility of sequential reaction conditions. For instance, if a preceding step generated byproducts that could poison the hydrogenation catalyst, an in-line purification or extraction module would be necessary. tue.nlmdpi.com Despite these challenges, continuous flow offers a direct path to scale-up; once the process is optimized, production can be increased simply by running the system for longer periods. researchgate.net This approach avoids the complex and often non-linear challenges of scaling up batch reactions.

Green Chemistry Principles in 1-(thiophen-2-ylmethyl)azepane Synthesis

The synthesis of 1-(thiophen-2-ylmethyl)azepane can be evaluated through the lens of the 12 Principles of Green Chemistry to identify more sustainable and environmentally benign manufacturing routes. acs.orgnih.gov

Prevention : The ideal synthesis prevents waste generation. Catalytic hydrogenation is superior to stoichiometric reagents as it minimizes byproducts. acs.org

Atom Economy : Developed by Barry Trost, this principle focuses on maximizing the incorporation of reactant atoms into the final product. acs.org The direct reductive amination using H₂ is highly atom-economical, with water being the only byproduct. Syntheses using reagents like NaBH₃CN have a lower atom economy due to the generation of salt byproducts.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones. youtube.com Employing recyclable heterogeneous catalysts (Pd/C, Pt/C) or highly efficient biocatalysts (AmDHs) fulfills this principle by minimizing waste. rsc.org

Safer Solvents : The choice of solvent is critical. While traditional syntheses may use toluene (B28343) or chlorinated solvents, a greener approach would favor water, ethanol (B145695), or 2-MeTHF, which are less hazardous. researchgate.net Biocatalytic routes often use water as the primary solvent. youtube.com

Energy Efficiency : Running reactions at ambient temperature and pressure reduces energy consumption. youtube.com While catalytic hydrogenation may require elevated pressure and temperature, flow reactors can improve energy efficiency through superior heat transfer. researchgate.net Biocatalytic reactions often run at or near room temperature. youtube.com

Reduce Derivatives : The direct synthesis from thiophene-2-carbaldehyde and azepane avoids the use of protecting groups, which add steps and generate waste. acs.org

Table 2: Application of Green Chemistry Principles to the Synthesis of 1-(thiophen-2-ylmethyl)azepane

| Principle | Application in Synthesis |

|---|---|

| Prevention | Utilize catalytic routes over stoichiometric ones to minimize waste. acs.org |

| Atom Economy | Favor catalytic hydrogenation (H₂) which has a high atom economy, producing only water. acs.org |

| Catalysis | Employ recyclable heterogeneous catalysts (e.g., Pd/C) or biocatalysts (AmDHs). rsc.orgyoutube.com |

| Safer Solvents | Replace hazardous organic solvents with greener alternatives like water or ethanol. researchgate.net |

| Energy Efficiency | Optimize reactions to run at lower temperatures and pressures; consider biocatalysis. youtube.comyoutube.com |

| Reduce Derivatives | Use a direct one-pot reductive amination to avoid protection/deprotection steps. acs.org |

Control of Chemo-, Regio-, and Stereoselectivity in 1-(thiophen-2-ylmethyl)azepane Synthesis

Achieving high selectivity is crucial for an efficient synthesis that minimizes difficult purification steps. For 1-(thiophen-2-ylmethyl)azepane and its analogues, chemo-, regio-, and stereoselectivity must be considered.

Chemoselectivity : The primary chemoselectivity challenge in reductive amination is to reduce the iminium ion intermediate without reducing the starting aldehyde. This is precisely why sodium cyanoborohydride (NaBH₃CN) is often used; it is not reactive enough to reduce the aldehyde at the slightly acidic pH required for iminium ion formation, but readily reduces the iminium ion itself. youtube.comyoutube.com When using catalytic hydrogenation, the reaction conditions (catalyst type, temperature, pressure) must be carefully tuned to favor the desired transformation.

Regioselectivity : For the synthesis of the parent compound, regioselectivity is not a concern. The reaction occurs predictably between the single aldehyde functional group of thiophene-2-carbaldehyde and the secondary amine of azepane. However, in the synthesis of more complex analogues with multiple reactive sites, regioselectivity would become a critical parameter to control, potentially through the use of directing groups or highly selective catalysts.

Stereoselectivity : The final product, 1-(thiophen-2-ylmethyl)azepane, is an achiral molecule as it possesses a plane of symmetry. Therefore, its synthesis does not generate any new stereocenters, and stereoselectivity is not a factor. However, should the synthesis target analogues with stereocenters on the azepane ring or the side chain, stereocontrol would be paramount. This could be achieved through asymmetric synthesis, for example, by using chiral catalysts or biocatalysts like amine dehydrogenases (AmDHs), which can exhibit excellent enantioselectivity. rsc.orgmdpi.com

Process Optimization and Scale-Up Considerations for 1-(thiophen-2-ylmethyl)azepane Production

Transitioning the synthesis of 1-(thiophen-2-ylmethyl)azepane from a laboratory-scale procedure to large-scale industrial production requires rigorous process optimization and careful consideration of scalability.

The initial medicinal chemistry route is often not suitable for large-scale production and requires modification. researchgate.net Key areas for optimization include the choice of catalyst, reaction conditions, and purification methods. For catalytic hydrogenation, optimization would involve screening different catalysts (e.g., Pt/C vs. Pd/C) and supports, optimizing catalyst loading to reduce costs, and defining the ideal temperature and hydrogen pressure to maximize yield and throughput while ensuring safety. researchgate.net

Work-up and purification procedures must be scalable. Chromatography is generally avoided at large scales in favor of crystallization, distillation, or filtration. researchgate.net Ensuring that the final product and key intermediates are solids that can be easily isolated by filtration is a significant advantage in a scale-up campaign.

Safety is a primary concern, especially when using high-pressure hydrogen gas. Implementing a continuous flow process can significantly mitigate these risks by minimizing the volume of hazardous material present at any given time. researchgate.net Flow reactors also allow for rapid process optimization, as different conditions can be screened quickly, and they provide a more straightforward path to scale-up by extending operational time rather than increasing reactor volume. researchgate.net

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Considerations for Optimization and Scale-Up |

|---|---|

| Catalyst | Selection of the most cost-effective and active catalyst (e.g., Pd/C, Pt/C). Optimization of catalyst loading (wt%) and evaluation of catalyst lifetime and recyclability. researchgate.net |

| Solvent | Choice of a low-cost, low-toxicity, and easily recoverable solvent. The solvent must be compatible with all reaction components and facilitate easy product isolation. |

| Temperature & Pressure | Optimization to achieve a high reaction rate without promoting side reactions or decomposition. For hydrogenation, finding the lowest effective H₂ pressure to improve safety and reduce equipment cost. |

| Purification | Development of a scalable purification method. Replacing chromatography with crystallization, distillation, or filtration is a primary goal. researchgate.net |

| Process Format | Evaluation of batch versus continuous flow processing. Flow chemistry can offer superior safety, control, and scalability for catalytic hydrogenations. mdpi.comresearchgate.net |

| Safety | Hazard assessment of all reagents and reaction conditions (e.g., exotherms, flammability of H₂). Implementation of appropriate engineering controls. |

Chemical Reactivity and Mechanistic Transformations of 1 Thiophen 2 Ylmethyl Azepane

Reactions at the Azepane Nitrogen Center of 1-(thiophen-2-ylmethyl)azepane

The nitrogen atom of the azepane ring in 1-(thiophen-2-ylmethyl)azepane is a nucleophilic and basic center. Its reactivity is analogous to that of other tertiary amines, readily participating in reactions with electrophiles.

Electrophilic Derivatization Reactions

The lone pair of electrons on the azepane nitrogen allows for facile reaction with a variety of electrophiles. A primary example of this is quaternization, a reaction that involves the alkylation of the nitrogen to form a quaternary ammonium (B1175870) salt. This process is analogous to the quaternization of N-benzyl-N,N-dimethylamines with long-chain n-alkyl bromides, which proceeds via a standard SN2 mechanism. jcu.cz In the case of 1-(thiophen-2-ylmethyl)azepane, treatment with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding N-alkyl-N-(thiophen-2-ylmethyl)azepanium salt.

Acylation of the azepane nitrogen is another key electrophilic derivatization. While direct acylation of the tertiary amine is not possible, the azepane ring can be functionalized through acylation of a secondary amine precursor, followed by subsequent alkylation with 2-(chloromethyl)thiophene. The reactivity of the nitrogen can also be influenced by the choice of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which facilitates lithiation at the α-position to the nitrogen. whiterose.ac.uk

Table 1: Predicted Electrophilic Derivatization Reactions at the Azepane Nitrogen

| Reaction Type | Reagent Example | Predicted Product |

| Alkylation (Quaternization) | Methyl Iodide (CH₃I) | 1-methyl-1-(thiophen-2-ylmethyl)azepanium iodide |

| Alkylation (Quaternization) | Benzyl Bromide (BnBr) | 1-benzyl-1-(thiophen-2-ylmethyl)azepanium bromide |

Nucleophilic Substitutions and Rearrangements

Direct nucleophilic substitution at the azepane nitrogen of 1-(thiophen-2-ylmethyl)azepane is not a typical reaction pathway, as the nitrogen is already a nucleophilic center. However, the formation of azepanium salts through electrophilic derivatization opens up possibilities for subsequent reactions. For instance, azepanium salts can undergo rearrangements, although such reactions are not as common as with smaller ring systems.

The synthesis of functionalized azepanes often involves intramolecular cyclization reactions where a nitrogen atom acts as a nucleophile. nih.gov For pre-existing azepane structures like 1-(thiophen-2-ylmethyl)azepane, functionalization is more likely to occur at other positions on the ring, often guided by the use of directing groups. For example, N-Boc protected azepanes can be lithiated at the 2-position and then reacted with various electrophiles. whiterose.ac.uk

Reactivity of the Thiophene (B33073) Ring in 1-(thiophen-2-ylmethyl)azepane

The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. The presence of the azepan-1-ylmethyl substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a characteristic reaction of thiophene. The sulfur atom can donate a lone pair of electrons to the aromatic system, making the ring more reactive than benzene (B151609). Substitution on an unsubstituted thiophene ring preferentially occurs at the 2- and 5-positions. In 1-(thiophen-2-ylmethyl)azepane, the 2-position is already substituted. The azepan-1-ylmethyl group is an electron-donating group, which further activates the thiophene ring towards electrophilic attack.

The primary site for electrophilic substitution on 2-alkylthiophenes is the 5-position. acs.org For example, the nitration of 2-methylthiophene (B1210033) yields primarily 2-methyl-5-nitrothiophene. orgsyn.org Similarly, bromination of 2-methylthiophene with N-bromosuccinimide (NBS) in the absence of a radical initiator leads to the formation of 2-bromo-5-methylthiophene. sigmaaldrich.com Therefore, it is predicted that electrophilic substitution reactions on 1-(thiophen-2-ylmethyl)azepane will predominantly yield the 5-substituted product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(thiophen-2-ylmethyl)azepane

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-((5-nitrothiophen-2-yl)methyl)azepane |

| Bromination | Br₂ in Acetic Acid | 1-((5-bromothiophen-2-yl)methyl)azepane |

| Acylation (Friedel-Crafts) | Acetyl Chloride / AlCl₃ | 1-((5-acetylthiophen-2-yl)methyl)azepane |

Metalation and Transition Metal-Catalyzed Coupling Reactions

The thiophene ring can be readily metalated, most commonly through lithiation. The reaction of 2-alkylthiophenes with organolithium reagents such as n-butyllithium (n-BuLi) typically results in deprotonation at the 5-position to form the 5-lithio derivative. whiterose.ac.uk This organolithium intermediate is a versatile nucleophile that can be reacted with a wide range of electrophiles to introduce various functional groups.

The resulting functionalized thiophenes, particularly halogenated derivatives, are excellent substrates for transition metal-catalyzed cross-coupling reactions. For instance, a 5-brominated derivative of 1-(thiophen-2-ylmethyl)azepane could undergo Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a C-C bond at the 5-position. nih.govresearchgate.net Similarly, Heck reactions, which couple an unsaturated halide with an alkene, are also applicable. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions are powerful tools for the synthesis of more complex molecules containing the 1-(azepan-1-ylmethyl)thiophene scaffold.

Oxidation and Reduction Pathways of the Thiophene Moiety

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, though this generally requires strong oxidizing agents. acs.org This transformation alters the electronic properties of the ring, making it less aromatic and more susceptible to further reactions such as Diels-Alder cycloadditions.

Reduction of the thiophene ring can be achieved through various methods. Catalytic hydrogenation can reduce the aromatic ring to a saturated tetrahydrothiophene (B86538) ring. A more synthetically useful reaction is reductive desulfurization, typically achieved using Raney nickel. researchgate.net This reaction cleaves the C-S bonds and saturates the remaining carbon chain with hydrogen. For 1-(thiophen-2-ylmethyl)azepane, this would result in the formation of a substituted heptane (B126788) derivative, effectively removing the thiophene ring while extending the alkyl chain attached to the azepane nitrogen. This method is a valuable tool for synthesizing long-chain aliphatic compounds from thiophene precursors. researchgate.net

Transformations Involving the Methylene (B1212753) Linker of 1-(thiophen-2-ylmethyl)azepane

There is currently no specific published research detailing the chemical transformations involving the methylene linker of 1-(thiophen-2-ylmethyl)azepane. The methylene group, positioned between the thiophene ring and the azepane nitrogen, represents a potential site for various chemical modifications, such as oxidation or functionalization.

In analogous tertiary amine structures, the carbon-hydrogen bonds alpha to the nitrogen atom are known to be susceptible to oxidative cleavage, often mediated by enzymatic systems like cytochrome P450 or chemical oxidants. This process, known as N-dealkylation, would lead to the cleavage of the thiophen-2-ylmethyl group, yielding azepane and thiophene-2-carbaldehyde (B41791). However, no experimental studies have been found to confirm this reactivity profile specifically for 1-(thiophen-2-ylmethyl)azepane.

Degradation Pathways and Chemical Stability Studies of 1-(thiophen-2-ylmethyl)azepane

Specific studies on the degradation pathways and chemical stability of 1-(thiophen-2-ylmethyl)azepane under various conditions (e.g., hydrolytic, photolytic, thermal) are not available in the current scientific literature. General chemical principles suggest that as a tertiary amine, it is likely stable under standard hydrolytic conditions. The thiophene ring itself can be susceptible to oxidative degradation or photolytic decomposition, but without experimental data, the stability of the entire molecule is unknown.

Advanced Mechanistic Investigations of 1-(thiophen-2-ylmethyl)azepane Reactivity

Advanced mechanistic investigations, including computational and kinetic studies, focused on 1-(thiophen-2-ylmethyl)azepane have not been published. Theoretical studies on related but distinct molecules offer insights into potential, yet unconfirmed, reaction mechanisms.

For instance, mechanistic studies on the nitrosative N-dealkylation of N,N-dialkyl aromatic amines have identified pathways involving the formation of a radical cation followed by hydrogen atom abstraction from the carbon adjacent to the nitrogen. rsc.org Furthermore, computational investigations into the cytochrome P450-catalyzed N-dealkylation of other tertiary amines have detailed the energetics of Cα–H hydroxylation as a key step. rsc.orgnih.gov These studies highlight that the reaction can be highly regioselective, influenced by factors like bond dissociation energies and the electronic environment. rsc.orgnih.gov

While it is plausible that 1-(thiophen-2-ylmethyl)azepane could undergo similar N-dealkylation via a radical or oxidative pathway at the methylene bridge, the absence of specific computational models or experimental validation for this compound makes any mechanistic discussion speculative.

Table of Potential, Unverified Reaction Intermediates (Based on General Mechanisms)

| Intermediate Type | Potential Structure | Governing Mechanism (Hypothetical) |

| Iminium Cation | Azepaniumylidene(thiophen-2-yl)methanide | Oxidation / N-Dealkylation |

| Radical Cation | 1-(thiophen-2-ylmethyl)azepane radical cation | Single Electron Transfer |

| Carbinolamine | (Azepan-1-yl)(thiophen-2-yl)methanol | C-H Hydroxylation |

This table is illustrative of potential reactive species based on general amine chemistry and does not represent experimentally verified data for 1-(thiophen-2-ylmethyl)azepane.

Advanced Structural Elucidation and Conformational Analysis of 1 Thiophen 2 Ylmethyl Azepane

Spectroscopic Methods for Structural Assignment of 1-(thiophen-2-ylmethyl)azepane

Spectroscopic methods are fundamental to the unambiguous structural assignment of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a complete picture of the molecular connectivity and functional groups present in 1-(thiophen-2-ylmethyl)azepane.

High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(thiophen-2-ylmethyl)azepane, both ¹H and ¹³C NMR would provide key insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) bridge protons, and the protons of the azepane ring. The three protons on the thiophene ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, or doublet of doublets) that confirm 2-substitution. The methylene bridge (CH₂) protons would likely appear as a singlet around δ 3.8-4.0 ppm. The protons on the azepane ring would resonate in the aliphatic region (δ 1.5-3.0 ppm), with the protons adjacent to the nitrogen atom (α-protons) being the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The thiophene ring would show four distinct signals in the aromatic region (δ 120-145 ppm), with the carbon atom to which the methylazepane group is attached (C2) being the most downfield. The methylene bridge carbon would appear around δ 50-60 ppm. The five unique carbon atoms of the azepane ring would be observed in the aliphatic region (δ 25-60 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(thiophen-2-ylmethyl)azepane

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3, H4, H5 | 6.8 - 7.5 | 124 - 128 |

| Thiophene C2 (quaternary) | - | ~144 |

| Thiophene C3, C4, C5 | - | 124 - 128 |

| -CH₂- (bridge) | ~3.9 | ~55 |

| Azepane CH₂ (α to N) | ~2.7 | ~57 |

| Azepane CH₂ (β, γ to N) | 1.5 - 1.8 | 26 - 30 |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 1-(thiophen-2-ylmethyl)azepane (C₁₁H₁₇NS, Molecular Weight: 195.33 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under electron ionization (EI), the molecule is expected to display a prominent molecular ion peak (M⁺) at m/z = 195. The major fragmentation pathway would likely involve the cleavage of the benzylic-type C-N bond, leading to the formation of the highly stable thienylmethyl cation (tropylium-like ion) at m/z = 97. This fragment is a characteristic signature for 2-substituted thiophenes. Another significant fragment could arise from the loss of the thiophene ring, resulting in an azepane-related ion.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-(thiophen-2-ylmethyl)azepane

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 195 | [M]⁺ (Molecular Ion) | [C₁₁H₁₇NS]⁺ |

| 97 | Thienylmethyl cation | [C₅H₅S]⁺ |

| 98 | Azepane-CH₂ cation | [C₇H₁₄N]⁺ |

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(thiophen-2-ylmethyl)azepane would show characteristic C-H stretching vibrations for the aromatic thiophene ring just above 3000 cm⁻¹ and for the aliphatic azepane and methylene groups just below 3000 cm⁻¹. Aromatic C=C stretching bands for the thiophene ring would appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected around 1100-1200 cm⁻¹. The characteristic C-S stretching vibration from the thiophene ring is typically observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. wikipedia.org It would be especially useful for observing the symmetric vibrations of the thiophene ring and the C-S bond vibrations, which can sometimes be weak in the IR spectrum. ontosight.ai

X-ray Crystallographic Analysis of 1-(thiophen-2-ylmethyl)azepane Single Crystals

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While no crystal structure for 1-(thiophen-2-ylmethyl)azepane itself has been reported in the Cambridge Structural Database, analysis of related structures allows for a prediction of its key features. maricopa.edu

A crystal structure would definitively establish the conformation of the seven-membered azepane ring, which is known to be highly flexible. It would also detail the relative orientation of the thiophene ring with respect to the azepane moiety. Intermolecular interactions, such as C-H···π stacking involving the thiophene ring or weak hydrogen bonds, would also be elucidated, providing insight into the crystal packing. For instance, studies on other thiophene-containing compounds have revealed π-π stacking between adjacent thiophene and phenyl rings. rsc.org

Conformational Dynamics of the Azepane Ring in 1-(thiophen-2-ylmethyl)azepane

The conformational equilibrium of the azepane ring is governed by a complex interplay of torsional strain and transannular interactions. rsc.orgpressbooks.pubyoutube.comnih.gov The presence of the bulky N-(thiophen-2-ylmethyl) substituent is expected to influence the conformational preference of the ring. Variable-temperature NMR spectroscopy is a key technique used to study these dynamics. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and identify the major and minor conformers present in solution. Computational modeling, using methods like Density Functional Theory (DFT), can further support experimental findings by calculating the relative energies of different conformations. libretexts.orgacs.org

Chiroptical Properties and Stereochemical Characterization of 1-(thiophen-2-ylmethyl)azepane Derivatives

The parent compound, 1-(thiophen-2-ylmethyl)azepane, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, the introduction of one or more stereocenters would render its derivatives chiral. For example, substitution on the azepane ring or the methylene bridge would create chiral molecules. The stereochemical characterization of such derivatives would be essential. Techniques like circular dichroism (CD) spectroscopy would be invaluable for this purpose. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. The resulting CD spectrum serves as a unique fingerprint for a specific enantiomer and can be used to determine its absolute configuration, often in conjunction with quantum chemical calculations.

Computational and Theoretical Investigations of 1 Thiophen 2 Ylmethyl Azepane

Electronic Structure and Bonding Analysis using Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the electronic properties of 1-(thiophen-2-ylmethyl)azepane. These studies, often employing Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of the electron distribution and bonding within the molecule.

Studies on similar heterocyclic systems, such as 2(5H)-thiophenone, have utilized high-resolution X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, supported by quantum-chemistry calculations, to investigate their electronic structure. For the thiophene (B33073) component, the sulfur atom's 2p core level binding energies are a key feature, with calculations often showing a molecular-field splitting. The electronic structure of thionine, a related sulfur-containing heterocyclic dye, has been examined using a combination of DFT and multi-reference configuration interaction (DFT/MRCI), revealing the nature of its lowest excited states. researchgate.net

The bonding in 1-(thiophen-2-ylmethyl)azepane can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This technique investigates charge transfer and conjugative interactions between the azepane and thiophene rings. In a study on a related thiophene derivative, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, NBO analysis was used to understand inter- and intramolecular bonding. nih.gov

Table 1: Calculated Electronic Properties of Related Scaffolds

| Property | Value | Method | Reference Compound |

| S 2p Ionization Potential Splitting | 120 meV | B3LYP | 2(5H)-thiophenone |

| O 1s Binding Energy | 537.70 eV | Experimental | 2(5H)-thiophenone |

This table presents data from computational studies on compounds structurally related to 1-(thiophen-2-ylmethyl)azepane to infer its potential electronic characteristics.

Molecular Dynamics Simulations for Conformational Sampling of 1-(thiophen-2-ylmethyl)azepane

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of flexible molecules like 1-(thiophen-2-ylmethyl)azepane. These simulations model the atomic motions over time, providing insights into the molecule's preferred shapes and dynamic behavior.

The azepane ring, being a seven-membered ring, can adopt several conformations, such as chair and boat forms. A computational study on azepane and other seven-membered heterocycles indicated that the chair conformation is the most stable. nih.gov The linkage of this flexible ring to the relatively rigid thiophene-2-ylmethyl group introduces additional degrees of freedom, leading to a complex conformational space.

MD simulations can be employed to generate an ensemble of low-energy conformations of 1-(thiophen-2-ylmethyl)azepane. This is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. For instance, MD simulations have been used to generate multiple conformations of sirtuin inhibitors for ensemble docking studies. mdpi.com The simulations are typically run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. nih.gov The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

For 1-(thiophen-2-ylmethyl)azepane, DFT studies can provide valuable information about its reactivity. The nitrogen atom of the azepane ring, with its lone pair of electrons, is expected to be a primary nucleophilic site. The thiophene ring, being an electron-rich aromatic system, can also participate in various reactions.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites.

Studies on related thiophene derivatives have utilized DFT to understand their reactivity and stability. For example, a study on dihydrothiophenone derivatives used DFT to calculate global and local reactivity descriptors to predict reactive sites. semanticscholar.org Similarly, DFT calculations on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide helped in determining its electrophilic and nucleophilic sites. nih.gov A meta-hybrid DFT study on azepane provided insights into its structural and electronic properties. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates greater electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap suggests higher reactivity and lower stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Higher hardness indicates lower reactivity |

| Chemical Potential (μ) | Escaping tendency of electrons | Related to electronegativity |

This table outlines key descriptors used in DFT studies to predict the chemical reactivity of molecules like 1-(thiophen-2-ylmethyl)azepane.

In Silico Ligand-Target Interactions and Binding Site Predictions

In silico methods, particularly molecular docking, are essential for predicting how a ligand like 1-(thiophen-2-ylmethyl)azepane might interact with a biological target, such as a protein receptor or an enzyme. These computational techniques place the ligand into the binding site of a target protein and estimate the binding affinity and orientation.

The process typically involves:

Preparation of the Ligand and Target: The 3D structure of 1-(thiophen-2-ylmethyl)azepane is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically explores different orientations and conformations of the ligand within the binding site of the target.

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are then analyzed.

Molecular docking studies have been successfully applied to various thiophene derivatives to understand their binding modes. For instance, docking studies on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine were performed to investigate its binding to acetylcholinesterase. nih.govresearchgate.net Similarly, docking was used to study the interaction of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide with a lung cancer protein. nih.gov These studies provide valuable hypotheses about the potential biological activity of new compounds and can guide further experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepane-Thiophene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds like azepane-thiophene, QSAR can be a powerful tool for predicting the activity of new derivatives and for designing more potent compounds.

A QSAR study involves the following steps:

Data Set: A series of compounds with known biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

QSAR studies have been conducted on various thiophene derivatives. For example, 3D-QSAR models have been developed for thiophene derivatives as tubulin inhibitors, showing good predictive ability. nih.gov Another study focused on QSAR modeling of thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1. nih.gov These models help to identify the key structural features that are important for biological activity. For the azepane-thiophene scaffold, a QSAR model could elucidate the influence of substituents on either the azepane or thiophene ring on a specific biological endpoint.

Table 3: Common Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices | Atomic connectivity and branching |

This table lists common molecular descriptors used in QSAR models to correlate the chemical structure of compounds like 1-(thiophen-2-ylmethyl)azepane with their biological activity.

Predictive Spectroscopy using Computational Approaches

Computational methods can be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For 1-(thiophen-2-ylmethyl)azepane, these predictions can be compared with experimental spectra to confirm its structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to assign the observed vibrational modes. A study on azepane calculated 54 vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are valuable for interpreting experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, providing information about the electronic transitions and the color of the compound.

Computational spectroscopy has been applied to related thiophene compounds. For instance, theoretical calculations were used to assign the vibrational bands in the FT-IR spectrum of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine. nih.govresearchgate.net These predictive studies are a powerful complement to experimental spectroscopic techniques.

Exploration of Biological and Pharmacological Mechanisms of 1 Thiophen 2 Ylmethyl Azepane in Vitro Focus

Ligand Binding and Receptor Interaction Profiles (In Vitro Assays)

The azepane scaffold is a key structural motif in many biologically active compounds, capable of interacting with various receptors. Studies on N-substituted azepane derivatives suggest that 1-(thiophen-2-ylmethyl)azepane could exhibit affinity for G-protein coupled receptors (GPCRs).

Research into a series of biphenyloxy-alkyl-azepane derivatives has demonstrated potent binding to the human histamine (B1213489) H3 receptor (hH3R). nih.gov These compounds, while structurally different in their substituent attached to the azepane nitrogen, highlight the ring's compatibility with this receptor class. For instance, 1-(6-(3-phenylphenoxy)hexyl)azepane showed a high affinity with a Kᵢ value of 18 nM. nih.gov Another analogue, 1-(5-(4-phenylphenoxy)pentyl)azepane, also displayed significant affinity for the hH3R. nih.gov

These findings suggest that the N-substituted azepane core acts as a suitable anchor for receptor interaction. The nature of the substituent—in this case, the thiophen-2-ylmethyl group—would be critical in determining the specific receptor selectivity and affinity profile of the target compound. The thiophene (B33073) ring, acting as a bioisostere of a phenyl ring, is a common feature in many pharmacologically active molecules, further supporting the potential for receptor binding. nih.gov

Table 1: Histamine H3 Receptor Affinity of N-Alkyl Azepane Analogues This table is based on data for structurally related compounds to infer potential activity.

| Compound | Receptor Target | Affinity (Kᵢ) | Source |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Human Histamine H3 Receptor | 18 nM | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Human Histamine H3 Receptor | 34 nM | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Human Histamine H3 Receptor | 25 nM | nih.gov |

Ion channels are crucial targets for a wide array of therapeutic agents, and heterocyclic compounds are known to modulate their activity. nih.gov While direct experimental data on the interaction of 1-(thiophen-2-ylmethyl)azepane with specific ion channels or transporters is not available in the reviewed literature, the activities of structural analogues provide a basis for potential interactions.

For example, tiletamine, a thiophene-containing analogue of ketamine, is known to function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel. mdpi.com This indicates that the thiophene moiety can be part of a structure that interacts with ion channels. Furthermore, various small molecules containing heterocyclic systems have been shown to modulate voltage-gated sodium, potassium, and calcium channels. nih.gov Given that the azepane ring is present in compounds designed to interact with central nervous system targets, it is plausible that 1-(thiophen-2-ylmethyl)azepane could modulate neuronal ion channel activity, but this remains to be experimentally verified.

Functional Characterization in Biochemical and Cell-Based Assays (In Vitro)

Functional assays are essential to determine whether a compound that binds to a receptor or enzyme acts as an activator (agonist), an inhibitor (antagonist), or a modulator.

Following their binding affinity studies, the functional activity of azepane analogues at the histamine H3 receptor was investigated. In a cAMP accumulation assay, 1-(5-(4-phenylphenoxy)pentyl)azepane was classified as an antagonist, with an IC₅₀ value of 9 nM. nih.gov This demonstrates that the N-substituted azepane scaffold can confer antagonist properties at this specific GPCR. The functional role of 1-(thiophen-2-ylmethyl)azepane would depend on how the thiophen-2-ylmethyl substituent orients within the receptor's binding pocket, influencing the conformational changes that lead to agonism or antagonism.

Table 2: Functional Antagonist Activity of an N-Alkyl Azepane Analogue This table is based on data for a structurally related compound to infer potential activity.

| Compound | Assay | Functional Activity | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| 1-(5-(4-phenylphenoxy)pentyl)azepane | cAMP Accumulation Assay | Antagonist | 9 nM | nih.gov |

The azepane ring has been successfully incorporated into potent enzyme inhibitors. Recent studies have focused on the development of azepane-containing derivatives as inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1, also known as PTP1B) and Type 2 (PTPN2, also known as TCPTP). researchgate.net These enzymes are critical negative regulators of insulin (B600854) and leptin signaling pathways, as well as immune signaling cascades. Inhibition of PTPN1 and PTPN2 is being explored as a promising strategy for cancer immunotherapy. researchgate.net

A related small-molecule inhibitor, Compound-182, which contains an azepane moiety, was identified as a highly potent and selective active-site competitive inhibitor of PTP1B and PTPN2. researchgate.net This demonstrates that the azepane structure can be a valuable component in designing specific enzyme inhibitors. Similarly, other thiophene-containing structures have been identified as inhibitors of enzymes like Acetyl-CoA Synthase (ACSS2), highlighting the pharmacological potential of this heterocycle. nih.gov The combination of both the azepane and thiophene motifs in 1-(thiophen-2-ylmethyl)azepane makes it a candidate for screening against various enzymatic targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of 1-(thiophen-2-ylmethyl)azepane Analogues

Structure-activity relationship studies of various azepane and thiophene derivatives have provided valuable insights into the chemical features that govern their biological activity.

For N-substituted azepanes targeting the histamine H3 receptor, SAR studies revealed key determinants for high affinity. nih.gov

Ring Size: The seven-membered azepane ring generally provided comparable or slightly better affinity than the six-membered piperidine (B6355638) ring. For example, 1-(5-(4-phenylphenoxy)pentyl)azepane (Kᵢ=34 nM) was nearly as potent as its piperidine counterpart (Kᵢ=25 nM). nih.gov

Linker Length: The length of the alkyl chain connecting the azepane ring to the terminal aromatic system was crucial. A spacer of five or six carbons was found to be optimal for high hH3R affinity. nih.gov

Terminal Group: The position of the phenyl substituent on the terminal phenoxy ring (meta- vs. para-) significantly influenced binding affinity. nih.gov

In the context of PTPN1/PTPN2 inhibitors, the optimization of azepane-containing derivatives showed that modifications to the substituents on the core scaffold were critical for improving potency and selectivity. researchgate.net

Studies on thiophene-containing compounds also provide important SAR insights. For example, in the development of fungicidal N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the type and position of substituents on both the thiophene and nicotinamide rings drastically affected the biological efficacy. mdpi.com Similarly, comparing the anaesthetic/analgesic properties of ketamine and its thiophene-based analogue, tiletamine, demonstrates that replacing the phenyl ring with a thiophene ring retains the core biological activity, confirming the thiophene ring's role as a successful phenyl bioisostere. mdpi.com

These findings collectively suggest that the biological profile of 1-(thiophen-2-ylmethyl)azepane is likely to be sensitive to modifications at several positions: substitution on the thiophene ring, substitution on the azepane ring, or alteration of the methylene (B1212753) linker.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights from Analogues

| Compound Class | Structural Variation | Impact on Biological Activity | Target | Source |

|---|---|---|---|---|

| N-Alkyl Azepanes | Azepane vs. Piperidine Ring | Azepane ring maintains or slightly improves affinity. | Histamine H3 Receptor | nih.gov |

| N-Alkyl Azepanes | Alkyl Linker Length (5 vs. 6 carbons) | Optimal length is crucial for high affinity. | Histamine H3 Receptor | nih.gov |

| Arylcyclohexylamines | Phenyl vs. Thiophene Ring | Thiophene acts as a successful bioisostere, retaining activity. | NMDA Receptor | mdpi.com |

| Azepane Derivatives | Substituents on core scaffold | Modifications are critical for potency and selectivity. | PTPN1/PTPN2 Enzymes | researchgate.net |

Impact of Thiophene Substitutions on Biological Activity

The thiophene ring is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The nature and position of substituents on the thiophene ring can significantly modulate the pharmacological profile of a molecule.

Substitutions on the thiophene moiety of compounds structurally related to 1-(thiophen-2-ylmethyl)azepane have been shown to influence their biological activity. For instance, the introduction of various substituents on the thiophene ring of different molecular scaffolds has led to potent anti-inflammatory and antioxidant agents. researchgate.net In a series of 2,5-thiophene amide derivatives, modifications to the thiophene ring were explored to enhance metabolic stability while maintaining inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2. nih.gov

Table 1: Illustrative Impact of Thiophene Ring Substitutions on Biological Activity of Analogous Compounds

| Base Scaffold | Thiophene Substitution | Observed Change in Biological Activity | Reference |

| 2,5-Thiophene Amide | Varied Substituents | Improved metabolic stability | nih.gov |

| Thiophene-based Chalcones | Electron-donating/withdrawing groups | Modulation of anticancer activity | N/A |

| 2-Aminothiophene Derivatives | Aryl and Heteroaryl groups | Varied anti-inflammatory and antimicrobial activity | researchgate.net |

Note: This table is illustrative and based on findings from thiophene-containing compounds, not specifically 1-(thiophen-2-ylmethyl)azepane.

Influence of Azepane Ring Modifications on Target Engagement

The azepane ring, a seven-membered saturated heterocycle, is a crucial structural motif in numerous biologically active compounds. nih.gov Modifications to the azepane ring can significantly impact a compound's conformational flexibility, lipophilicity, and hydrogen bonding capacity, all of which are critical for target engagement.

In studies of azepane derivatives, alterations to the ring, such as the introduction of substituents or changes in ring conformation, have been shown to be pivotal for their pharmacological activity. For example, a study on azepane-containing derivatives as PTPN2/PTPN1 inhibitors highlighted the importance of the azepane scaffold in achieving potent and selective inhibition. mdpi.com

For 1-(thiophen-2-ylmethyl)azepane, it is conceivable that modifications to the azepane ring, such as the introduction of hydroxyl or amino groups, could introduce new interaction points with a biological target. Furthermore, constraining the conformation of the azepane ring could potentially enhance binding affinity and selectivity.

Linker Modifications and Their Pharmacological Implications

For instance, in a study of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a close analog, the ethyl linker dictates the positioning of the thiophene and azepane groups, which is crucial for its potent antinociceptive activity. nih.gov Shortening or lengthening the linker, or introducing heteroatoms, would likely alter the molecule's ability to adopt the optimal conformation for binding to its target receptor.

In Vitro ADMET Profiling and Mechanistic Understanding

The in vitro assessment of a compound's ADMET properties is a critical step in early drug discovery, providing insights into its likely pharmacokinetic behavior in vivo.

Metabolic Stability via Microsomal and Hepatocyte Assays

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for evaluating this parameter. nih.govnih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

While specific metabolic stability data for 1-(thiophen-2-ylmethyl)azepane is not available, the metabolism of thiophene-containing compounds often involves oxidation of the thiophene ring. researchgate.net The azepane ring is also susceptible to metabolism, typically through N-dealkylation or oxidation at various positions on the ring. Therefore, it is plausible that 1-(thiophen-2-ylmethyl)azepane would undergo metabolism at both the thiophene and azepane moieties.

Table 2: Typical Parameters Measured in In Vitro Metabolic Stability Assays

| Assay Type | Key Parameters | Purpose |

| Liver Microsomal Stability | Half-life (t½), Intrinsic Clearance (CLint) | To assess Phase I metabolic stability |

| Hepatocyte Stability | Half-life (t½), Intrinsic Clearance (CLint) | To assess both Phase I and Phase II metabolic stability |

Note: This table describes general assay parameters and does not represent actual data for 1-(thiophen-2-ylmethyl)azepane.

In Vitro Permeability and Transport Studies

A compound's ability to cross biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. In vitro permeability assays, like the Caco-2 permeability assay, are commonly used to predict in vivo absorption. These assays measure the rate of transport of a compound across a monolayer of cultured intestinal cells.

The physicochemical properties of 1-(thiophen-2-ylmethyl)azepane, such as its lipophilicity and molecular weight, will influence its permeability. Generally, compounds with moderate lipophilicity and a molecular weight under 500 Da tend to have good passive permeability.

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly affect its distribution and availability to its target site. nih.gov High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.

The plasma protein binding of 1-(thiophen-2-ylmethyl)azepane would be influenced by its lipophilicity and acidic/basic properties. Techniques such as equilibrium dialysis or ultracentrifugation are typically used to determine the percentage of a compound that is bound to plasma proteins.

In Vitro Pharmacological Profile of 1-(thiophen-2-ylmethyl)azepane: A Review of Available Data

Despite a comprehensive search of scientific literature and patent databases, no specific in vitro studies detailing the molecular mechanisms of cellular response or target engagement for the chemical compound 1-(thiophen-2-ylmethyl)azepane have been identified. The current body of public scientific research does not appear to contain data on the binding affinities, enzymatic inhibition, or other pharmacological activities of this specific molecule.

While research exists on compounds containing the azepane or thiophene moieties, this information is not directly applicable to the unique structure and potential pharmacological profile of 1-(thiophen-2-ylmethyl)azepane. Scientific investigation into the biological effects of a compound requires specific in vitro assays to determine its interactions with cellular components. These assays can include, but are not limited to, receptor binding assays, enzyme inhibition assays, and cellular functional assays.

The absence of such data for 1-(thiophen-2-ylmethyl)azepane means that its molecular targets, its potency at these targets, and the subsequent cellular responses it may elicit remain uncharacterized. Therefore, a detailed exploration of its biological and pharmacological mechanisms with a focus on in vitro findings cannot be provided at this time.

Further research, including initial screening in a broad panel of in vitro assays, would be necessary to elucidate the potential pharmacological properties of 1-(thiophen-2-ylmethyl)azepane.

Advanced Applications of 1 Thiophen 2 Ylmethyl Azepane in Chemical Science

Catalytic Ligand Development Based on the Azepane-Thiophene Scaffold

The azepane-thiophene scaffold present in 1-(thiophen-2-ylmethyl)azepane offers promising features for the development of novel catalytic ligands. The nitrogen atom of the azepane ring can act as a Lewis base to coordinate with a metal center, while the thiophene (B33073) ring can also participate in metal coordination or be functionalized to modulate the steric and electronic properties of the resulting catalyst.

Research into related structures suggests that ligands incorporating both a saturated N-heterocycle and an aromatic group can be highly effective in various catalytic transformations. For instance, palladium complexes of Schiff base ligands derived from thiophene-2-carbaldehyde (B41791) have been developed as stable and reusable catalysts for cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. sciensage.infosciensage.info These catalysts demonstrate the potential of the thiophene moiety to be part of a larger ligand system that stabilizes the metal center and facilitates the catalytic cycle. sciensage.infosciensage.info

Furthermore, the development of late transition metal catalysts, particularly those with bulky ligands, has been a significant area of research for olefin polymerization. mdpi.com The azepane group, with its flexible seven-membered ring, can provide a unique steric environment around a metal center, potentially influencing the activity and selectivity of the catalyst. The combination of the N-donor from the azepane and the tunable electronic nature of the thiophene ring makes the 1-(thiophen-2-ylmethyl)azepane scaffold a compelling candidate for the design of new ligands for a variety of metal-catalyzed reactions.

Integration of 1-(thiophen-2-ylmethyl)azepane in Functional Materials

The incorporation of 1-(thiophen-2-ylmethyl)azepane into functional materials leverages the distinct properties of its constituent rings. The thiophene unit is a well-established building block for electronically active materials, while the azepane ring can impart solubility, processability, and specific binding capabilities.

Organic Electronic Materials

Thiophene-based organic semiconductors have been extensively studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.netresearchgate.net The electronic properties of these materials are dictated by the π-conjugated system of the thiophene rings. The introduction of an azepane group via a methylene (B1212753) linker, as in 1-(thiophen-2-ylmethyl)azepane, can influence the solid-state packing and morphology of the material, which are crucial for charge transport. While direct studies on 1-(thiophen-2-ylmethyl)azepane in this context are limited, the principle of using flexible side chains to tune the properties of conjugated polymers is well-established.

The azepane moiety could potentially enhance the solubility of thiophene-based polymers or small molecules in organic solvents, facilitating their processing from solution. Furthermore, the nitrogen atom could serve as a site for further functionalization, allowing for the fine-tuning of the electronic properties of the material.

Sensor Development

The development of chemical sensors often relies on the interaction of an analyte with a receptor molecule that produces a detectable signal. The 1-(thiophen-2-ylmethyl)azepane structure contains both a potential binding site (the azepane nitrogen) and a signaling unit (the thiophene ring). The lone pair of electrons on the azepane nitrogen can interact with various analytes, including metal ions and protons. This interaction can, in turn, affect the electronic properties of the adjacent thiophene ring, leading to a change in its fluorescence or absorption spectrum.

While specific sensor applications of 1-(thiophen-2-ylmethyl)azepane have not been widely reported, the general principle is supported by research on other thiophene-based sensors. For example, thiophene-based donor-acceptor molecules have been designed for various sensing applications. nih.gov The ability of the azepane ring to act as a receptor makes this scaffold a promising candidate for the development of new chemosensors.

Supramolecular Assemblies Involving 1-(thiophen-2-ylmethyl)azepane

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of 1-(thiophen-2-ylmethyl)azepane allows for its participation in various supramolecular assemblies. The thiophene ring can engage in π-π stacking interactions with other aromatic systems, while the C-H bonds of the thiophene and azepane rings can act as hydrogen bond donors. The nitrogen atom of the azepane ring is a hydrogen bond acceptor.

These non-covalent interactions can lead to the formation of well-ordered one-, two-, or three-dimensional structures. For instance, the coordination of the azepane nitrogen to a metal center can be a driving force for the assembly of metal-organic frameworks (MOFs) or coordination polymers. While specific examples involving 1-(thiophen-2-ylmethyl)azepane are not prevalent in the literature, the fundamental principles of supramolecular chemistry suggest its potential in this area. The study of related dithiocarbamate (B8719985) complexes, which can form intricate structures, provides a basis for the potential of sulfur- and nitrogen-containing ligands in supramolecular chemistry. researchgate.net

Role as Key Intermediates in Complex Molecule Synthesis